N,N'-bis(butylsulfamoyl)methanediamine
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Overview
Description
N,N’-bis(butylsulfamoyl)methanediamine is a chemical compound with the molecular formula C9H22N4O2S2 It is known for its unique structure, which includes two butylsulfamoyl groups attached to a methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(butylsulfamoyl)methanediamine typically involves the reaction of methanediamine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(butylsulfamoyl)methanediamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(butylsulfamoyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-bis(butylsulfamoyl)methanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of N,N’-bis(butylsulfamoyl)methanediamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanediamine: The simplest diamine with the formula CH2(NH2)2.
N,N,N’,N’-tetramethylmethanediamine: A related compound with four methyl groups attached to the methanediamine core.
Tert-butoxy bis(dimethylamino)methane: Another similar compound used in organic synthesis.
Uniqueness
N,N’-bis(butylsulfamoyl)methanediamine is unique due to the presence of butylsulfamoyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
63845-59-0 |
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Molecular Formula |
C9H24N4O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N,N'-bis(butylsulfamoyl)methanediamine |
InChI |
InChI=1S/C9H24N4O4S2/c1-3-5-7-10-18(14,15)12-9-13-19(16,17)11-8-6-4-2/h10-13H,3-9H2,1-2H3 |
InChI Key |
WTMJRZVDNBTPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)NCNS(=O)(=O)NCCCC |
Origin of Product |
United States |
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